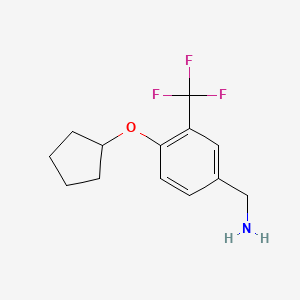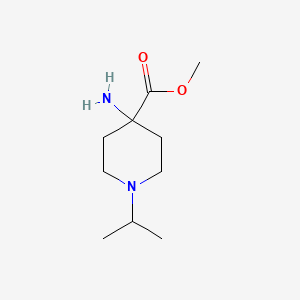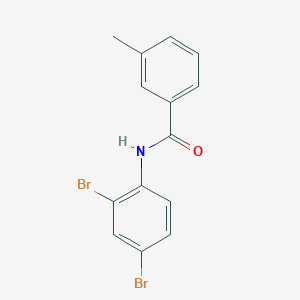
Adenylyl(3'-5')cytidylyl(3'-5')cytidine free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid is a synthetic nucleotide analog. It is composed of adenosine and two cytidine molecules linked by phosphodiester bonds. This compound is often used in biochemical and molecular biology research due to its structural similarity to natural nucleotides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid typically involves the stepwise addition of nucleotide units. The process begins with the protection of functional groups to prevent unwanted reactions. The adenosine and cytidine units are then linked through phosphodiester bonds using coupling agents such as phosphoramidites or phosphotriesters. The final product is deprotected to yield the free acid form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification is achieved through chromatography techniques such as HPLC (High-Performance Liquid Chromatography).
Analyse Des Réactions Chimiques
Types of Reactions
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the phosphodiester bonds in the presence of water.
Oxidation and Reduction: Modifying the nucleotide bases or the sugar moiety.
Substitution: Replacing functional groups with other chemical entities.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual nucleotide units, while oxidation and reduction can lead to modified nucleotides.
Applications De Recherche Scientifique
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Employed in the study of RNA and DNA synthesis, as well as in the investigation of enzyme mechanisms.
Industry: Utilized in the production of nucleotide-based products and as a research tool in biotechnology.
Mécanisme D'action
The mechanism of action of adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid involves its incorporation into nucleic acids. It can act as a substrate for various enzymes, including polymerases and nucleases. The compound’s structure allows it to mimic natural nucleotides, thereby influencing biochemical pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenylyl(3’-5’)cytidine: A simpler analog with only one cytidine unit.
Cytidylyl(3’-5’)cytidine: Composed of two cytidine units linked by a phosphodiester bond.
Adenylyl(3’-5’)adenosine: Contains two adenosine units linked by a phosphodiester bond.
Uniqueness
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid is unique due to its specific combination of adenosine and two cytidine units. This structure allows it to participate in a wider range of biochemical reactions and interactions compared to simpler analogs.
Propriétés
Formule moléculaire |
C28H37N11O18P2 |
|---|---|
Poids moléculaire |
877.6 g/mol |
Nom IUPAC |
[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H37N11O18P2/c29-13-1-3-37(27(45)35-13)24-17(42)16(41)11(54-24)6-51-58(47,48)57-21-12(55-25(19(21)44)38-4-2-14(30)36-28(38)46)7-52-59(49,50)56-20-10(5-40)53-26(18(20)43)39-9-34-15-22(31)32-8-33-23(15)39/h1-4,8-12,16-21,24-26,40-44H,5-7H2,(H,47,48)(H,49,50)(H2,29,35,45)(H2,30,36,46)(H2,31,32,33) |
Clé InChI |
VZJYWZRAHCUTCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




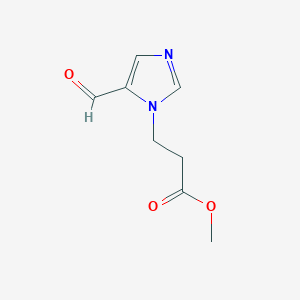
![Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B12088239.png)

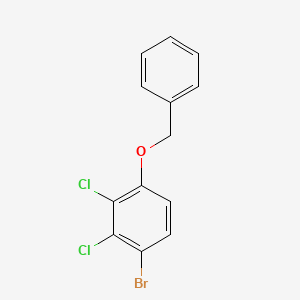
![[7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B12088250.png)
